2-Methyl-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid
Overview
Description
2-Methyl-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C13H17NO5S and a molecular weight of 299.34 g/mol . It is known for its unique structure, which includes a benzoic acid core substituted with a methyl group and a sulfamoyl group linked to an oxolan-2-ylmethyl moiety . This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid typically involves the reaction of 2-methyl-5-aminobenzoic acid with oxolan-2-ylmethyl sulfonyl chloride under basic conditions . The reaction proceeds through nucleophilic substitution, where the amino group of the benzoic acid reacts with the sulfonyl chloride to form the sulfamoyl linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include optimization of reaction parameters such as temperature, solvent, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-Methyl-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, potentially inhibiting their activity . The oxolan-2-ylmethyl moiety may enhance the compound’s binding affinity and specificity for its targets . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-sulfamoyl-2-[(tetrahydro-2-furanylmethyl)amino]benzoic acid .
- 2-Methyl-5-[(tetrahydro-2-furanylmethyl)amino]sulfonylbenzoic acid .
Uniqueness
2-Methyl-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid is unique due to its specific combination of a benzoic acid core with a sulfamoyl group and an oxolan-2-ylmethyl moiety. This structure imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable for various research applications .
Biological Activity
2-Methyl-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid is a compound of interest in medicinal chemistry due to its unique structural features, which include a sulfamoyl group and an oxolan ring. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features:
- A benzoic acid moiety.
- A sulfamoyl group, which is often associated with antibacterial properties.
- An oxolan (tetrahydrofuran) ring that may influence its pharmacokinetic properties.
Antimicrobial Properties
Research indicates that compounds with sulfamoyl groups exhibit significant antimicrobial activity. A study demonstrated that derivatives of benzoic acid with sulfamoyl groups can inhibit bacterial growth effectively. Specifically, 2-Methyl-5-sulfamoylbenzoic acid showed promising results against various strains of bacteria, suggesting that the addition of the oxolan group could enhance this activity through improved solubility or bioavailability .
Enzyme Inhibition
The sulfamoyl group in this compound suggests potential as an enzyme inhibitor. Sulfamoyl compounds are known to inhibit carbonic anhydrase and other sulfonamide-sensitive enzymes. This inhibition may be mediated through competitive binding at the active site of these enzymes, mimicking natural substrates .
The mechanism by which this compound exerts its biological effects may involve:
- Competitive Inhibition : The sulfamoyl group can mimic substrates for enzyme binding sites.
- Structural Modulation : The oxolan ring may alter the spatial orientation of the molecule, enhancing binding affinity to target proteins.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antibacterial Activity : A comparative study evaluated the antibacterial efficacy of various sulfamoylbenzoic acids, including 2-Methyl derivatives. Results indicated that the presence of the oxolan ring significantly increased activity against Gram-positive bacteria .
- Enzyme Interaction Studies : In silico docking studies suggested that this compound has a high affinity for carbonic anhydrase II, with estimated binding energies comparable to known inhibitors .
- Toxicological Assessments : Preliminary toxicity assays indicate that while the compound exhibits biological activity, it also presents moderate toxicity at higher concentrations, necessitating further investigation into safety profiles .
Comparative Analysis with Similar Compounds
A comparison table highlights the differences in biological activities among structurally similar compounds:
Compound Name | Antimicrobial Activity | Enzyme Inhibition | Toxicity Level |
---|---|---|---|
2-Methyl-5-sulfamoylbenzoic acid | Moderate | Yes | Low |
This compound | High | Yes | Moderate |
5-Sulfamoylbenzoic acid | Low | No | Low |
Properties
IUPAC Name |
2-methyl-5-(oxolan-2-ylmethylsulfamoyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-9-4-5-11(7-12(9)13(15)16)20(17,18)14-8-10-3-2-6-19-10/h4-5,7,10,14H,2-3,6,8H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHFMNKPQILWIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2CCCO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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